![molecular formula C26H33ClN2O2S2 B2445643 4-((4-chlorophenyl)thio)-3,5-dimethyl-1-((2,4,6-triisopropylphenyl)sulfonyl)-1H-pyrazole CAS No. 394236-98-7](/img/structure/B2445643.png)
4-((4-chlorophenyl)thio)-3,5-dimethyl-1-((2,4,6-triisopropylphenyl)sulfonyl)-1H-pyrazole
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Description
4-((4-chlorophenyl)thio)-3,5-dimethyl-1-((2,4,6-triisopropylphenyl)sulfonyl)-1H-pyrazole is a useful research compound. Its molecular formula is C26H33ClN2O2S2 and its molecular weight is 505.13. The purity is usually 95%.
BenchChem offers high-quality 4-((4-chlorophenyl)thio)-3,5-dimethyl-1-((2,4,6-triisopropylphenyl)sulfonyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-chlorophenyl)thio)-3,5-dimethyl-1-((2,4,6-triisopropylphenyl)sulfonyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Organocatalysis
This compound plays a crucial role in asymmetric organocatalysis . It’s used as a chiral Brønsted acid catalyst in asymmetric Mannich-type reactions . This catalyst class has been used in numerous catalytic asymmetric transformations involving imine activation .
Friedel-Crafts Reactions
The compound is used as a catalyst in Friedel-Crafts reactions . These are a type of electrophilic aromatic substitution reaction that involve the reaction of an electron-rich aromatic ring with an electron-deficient species .
Pictet-Spengler Reactions
It’s also used in Pictet-Spengler reactions . These are chemical reactions in which a β-arylethylamine is converted into a 1,2,3,4-tetrahydroisoquinoline .
Strecker Reactions
The compound is used in Strecker reactions . These are a class of chemical reactions that form an α-aminonitrile from an aldehyde or ketone, an amine, and hydrogen cyanide .
Cycloaddition Reactions
It’s used in cycloaddition reactions . These are chemical reactions in which two or more unsaturated molecules (or parts of the same molecule) combine with the formation of a cyclic adduct in which there is a net reduction of the bond multiplicity .
Transfer Hydrogenations
The compound is used in transfer hydrogenations . These are a type of chemical reaction in which the hydrogenation of a substrate occurs via a transfer of hydrogen from a suitable donor .
Reductive Aminations
It’s used in reductive aminations . These are a type of chemical reaction that involves the conversion of a carbonyl group to an amine via an intermediate imine .
Multicomponent and Cascade Reactions
The compound is used in multicomponent and cascade reactions . For example, it’s used in an asymmetric version of the Biginelli reaction . These are processes where several starting materials react together to yield a product that retains the majority of atoms of the reactants .
properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33ClN2O2S2/c1-15(2)20-13-23(16(3)4)26(24(14-20)17(5)6)33(30,31)29-19(8)25(18(7)28-29)32-22-11-9-21(27)10-12-22/h9-17H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSMDLMCOFHDDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-chlorophenyl)thio)-3,5-dimethyl-1-((2,4,6-triisopropylphenyl)sulfonyl)-1H-pyrazole |
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